1,3,3-Trimethylpiperidin-4-amine hcl

Catalog No.
S1965014
CAS No.
2089650-00-8
M.F
C8H19ClN2
M. Wt
178.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,3-Trimethylpiperidin-4-amine hcl

CAS Number

2089650-00-8

Product Name

1,3,3-Trimethylpiperidin-4-amine hcl

IUPAC Name

1,3,3-trimethylpiperidin-4-amine;hydrochloride

Molecular Formula

C8H19ClN2

Molecular Weight

178.70

InChI

InChI=1S/C8H18N2.ClH/c1-8(2)6-10(3)5-4-7(8)9;/h7H,4-6,9H2,1-3H3;1H

InChI Key

ZSMVADLNQVACGF-UHFFFAOYSA-N

SMILES

CC1(CN(CCC1N)C)C.Cl

Canonical SMILES

CC1(CN(CCC1N)C)C.Cl

1,3,3-Trimethylpiperidin-4-amine hydrochloride is a derivative of piperidine, characterized by a six-membered ring structure containing nitrogen. The compound features three methyl groups attached to the first and third carbon atoms of the piperidine ring, along with an amine group at the fourth position. The hydrochloride form is produced when this compound reacts with hydrochloric acid, resulting in a positively charged hydrogen ion and a negatively charged chloride ion, which stabilize the molecule .

The primary chemical reaction involving 1,3,3-trimethylpiperidin-4-amine hydrochloride is its formation from 1,3,3-trimethylpiperidin-4-amine and hydrochloric acid. This reaction can be represented as follows:

1 3 3 trimethylpiperidin 4 amine+HCl1 3 3 trimethylpiperidin 4 amine hydrochloride\text{1 3 3 trimethylpiperidin 4 amine}+\text{HCl}\rightarrow \text{1 3 3 trimethylpiperidin 4 amine hydrochloride}

In addition to its formation, this compound can participate in various nucleophilic substitution reactions due to the presence of the amine group. It may also undergo alkylation or acylation reactions under appropriate conditions .

Piperidine derivatives, including 1,3,3-trimethylpiperidin-4-amine hydrochloride, have been investigated for their biological activities. They are noted for their potential as:

  • Anticancer agents: Some studies suggest that piperidine derivatives exhibit cytotoxic properties against cancer cells.
  • Antiviral agents: These compounds may inhibit viral replication and have shown promise in treating viral infections.
  • Antimicrobial and antifungal agents: They have demonstrated efficacy against various bacterial and fungal strains.
  • Analgesic and anti-inflammatory agents: Certain derivatives are being explored for pain relief and reducing inflammation .

  • Alkylation of piperidine: Starting with piperidine, methyl groups can be introduced using methylating agents such as dimethyl sulfate or methyl iodide.
  • Reduction of ketones or aldehydes: Starting from appropriate carbonyl compounds can yield substituted piperidines.
  • Cyclization reactions: These can be employed to form the piperidine ring from linear precursors.

Further optimization of these methods may be necessary to achieve high yields and purity .

1,3,3-Trimethylpiperidin-4-amine hydrochloride has several applications in various fields:

  • Pharmaceuticals: It is being studied for its potential therapeutic effects against cancer and infectious diseases.
  • Material Science: Piperidine derivatives are utilized in developing polymers and resins due to their structural properties.
  • Agricultural Chemicals: They may also find applications in agrochemicals as pest control agents .

Several compounds share structural similarities with 1,3,3-trimethylpiperidin-4-amine hydrochloride. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
PiperidineSix-membered ring with one nitrogenBasic structure without substitutions
4-MethylpiperidineMethyl group at position 4Different substitution pattern affecting activity
1-MethylpiperidineMethyl group at position 1Potentially different pharmacological properties
2-PiperidoneContains a carbonyl groupExhibits different reactivity due to carbonyl presence

The uniqueness of 1,3,3-trimethylpiperidin-4-amine hydrochloride lies in its specific substitution pattern and resultant biological activities that differentiate it from other piperidine derivatives .

Dates

Last modified: 08-16-2023

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